methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, an imidazo[1,2-b]pyrazole ring, an ethyl group, a carbamoyl group, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan and imidazo[1,2-b]pyrazole rings are likely to contribute to the compound’s aromaticity, while the carbamoyl group and the benzoate ester could introduce polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the furan ring might undergo electrophilic substitution, while the carbamoyl group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Multicomponent Reactions and Heterocyclic Synthesis
Research has demonstrated the utility of imidazo[1,5-a]pyridine carbenes, closely related to the chemical structure , in the facile synthesis of fully substituted furans. These reactions, involving tandem nucleophilic addition and cycloaddition, highlight a novel application in organic synthesis, providing a straightforward approach to compounds that are challenging to access by other methods (Pan et al., 2010).
Ionic Liquids in Synthesis
The use of ionic liquids, such as 1-butyl-3-methyl imidazolium hydroxide ([bmIm]OH), has been employed as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives. This showcases the chemical's potential role in promoting green chemistry by facilitating reactions at room temperature without the need for organic solvents, leading to high yields and fast reaction times (Ranu et al., 2008).
Supramolecular Structures
Studies on 4-pyrazolylbenzoates have unveiled the formation of hydrogen-bonded supramolecular structures in one, two, and three dimensions. Such research indicates the potential of these compounds in designing novel materials with specific structural properties (Portilla et al., 2007).
Photooxygenation Strategies
Investigations into the dye-sensitized photooxygenation of sugar-furans offer insight into synthetic strategies for novel C-nucleosides and functionalized exo-glycals. Such processes highlight the role of furan derivatives in developing new synthetic pathways with potential applications in nucleoside analogs and drug discovery (Cermola et al., 2006).
Antimicrobial and Antibacterial Activities
Synthesis of novel compounds featuring furan and pyrazole moieties, including those similar to the compound , has shown significant antimicrobial and antibacterial activities. This suggests the potential of these derivatives in pharmaceutical applications, particularly in developing new antibacterial agents (Aghekyan et al., 2020).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural features with the compound of interest, has identified compounds with strong antiprotozoal activities. These findings open the door to new treatments for diseases caused by protozoan parasites (Ismail et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to a class of molecules known as pyrazoles, which have been found to exhibit a broad range of biological activities . .
Mode of Action
It is known that many pyrazole derivatives interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, and various types of cancer .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Based on the known activities of related pyrazole compounds, it may have potential anti-inflammatory, analgesic, or anticancer effects .
Properties
IUPAC Name |
methyl 4-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-8-9-23-10-11-24-18(23)13-16(22-24)17-3-2-12-28-17/h2-7,10-13H,8-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJZDWLDTUYXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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